

Application Note: Gravimetric Determination of Nickel using Bis(2-pyridyl) Ketone Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-pyridyl) ketone oxime*

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Introduction

This application note details a hypothetical protocol for the gravimetric determination of nickel (Ni) using **bis(2-pyridyl) ketone oxime** as a precipitating agent. It is important to note that **bis(2-pyridyl) ketone oxime** is not a standard or commonly used reagent for this analytical purpose; the established and widely accepted method relies on dimethylglyoxime (DMG).^{[1][2][3][4]} However, for research purposes exploring alternative chelating agents, this document provides a potential methodology. The protocol is adapted from the standard dimethylglyoxime procedure and is based on the known coordination chemistry of nickel with oxime-containing ligands.^{[4][5]} The underlying principle is the formation of a stable, insoluble nickel-**bis(2-pyridyl) ketone oxime** complex that can be quantitatively precipitated, dried, and weighed to determine the nickel content in a sample.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a series of gravimetric determinations of nickel in a sample using the described protocol.

Determination	Sample Mass (g)	Mass of Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Precipitate (g)	Calculated Nickel (g)	Nickel in Sample (%)
1	0.5012	25.1234	25.3456	0.2222	0.0298	5.95
2	0.5055	24.8765	25.1012	0.2247	0.0301	5.95
3	0.4998	25.0112	25.2321	0.2209	0.0296	5.92
Mean	5.94					
Std. Dev.	0.017					

Experimental Protocol

This protocol is a hypothetical adaptation for the use of **bis(2-pyridyl) ketone oxime**, based on the established method for dimethylglyoxime.

1. Reagents and Solutions

- **Bis(2-pyridyl) ketone oxime** solution (1% w/v): Dissolve 1.0 g of **bis(2-pyridyl) ketone oxime** in 100 mL of 95% ethanol.
- Nickel Sample Solution: A solution containing an unknown quantity of nickel.
- Hydrochloric Acid (HCl), 1:1 (v/v): Mix equal volumes of concentrated HCl and deionized water.
- Ammonium Hydroxide (NH₄OH), 1:1 (v/v): Mix equal volumes of concentrated NH₄OH and deionized water.
- Ammonium Chloride (NH₄Cl) solution (10% w/v): Dissolve 10 g of NH₄Cl in 100 mL of deionized water.

2. Procedure

- Sample Preparation:
 - Accurately weigh approximately 0.5 g of the nickel-containing sample into a 400 mL beaker.
 - Dissolve the sample in 10 mL of 1:1 HCl, heating gently if necessary.
 - Dilute the solution to approximately 200 mL with deionized water.
 - Add 10 mL of 10% NH_4Cl solution.
- Precipitation:
 - Heat the solution to 60-80 °C on a hot plate. Do not boil.
 - Slowly add a slight excess of the 1% **bis(2-pyridyl) ketone oxime** solution while stirring continuously.
 - While stirring, add 1:1 NH_4OH dropwise until the solution is slightly alkaline. The formation of a precipitate should be observed.
- Digestion of the Precipitate:
 - Keep the beaker on the hot plate at a gentle heat (approximately 60 °C) for about 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.
 - Allow the beaker to cool to room temperature.
- Filtration and Washing:
 - Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.
 - Filter the supernatant through the weighed crucible using gentle suction.
 - Wash the precipitate in the beaker with small portions of cold deionized water, transferring the washings to the crucible.

- Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with AgNO_3).
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 2 hours.
 - Transfer the crucible to a desiccator to cool to room temperature.
 - Weigh the crucible.
 - Repeat the drying, cooling, and weighing steps until a constant mass is achieved (successive weighings agree within ± 0.0002 g).

3. Calculation

The percentage of nickel in the sample is calculated using the following formula:

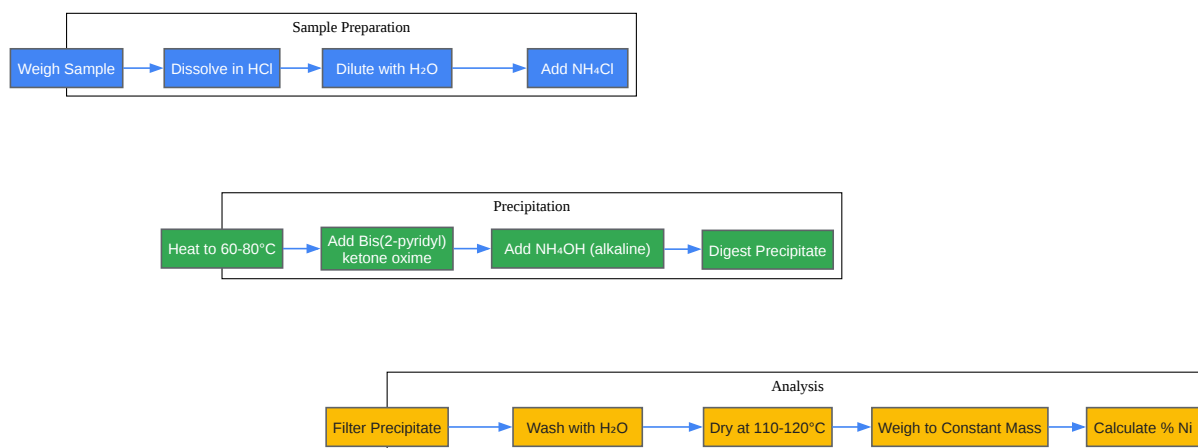
$$\% \text{ Ni} = [(\text{Mass of Precipitate (g)} \times \text{Gravimetric Factor}) / \text{Mass of Sample (g)}] \times 100$$

The gravimetric factor is calculated as:

$$\text{Gravimetric Factor} = (\text{Molar Mass of Ni}) / (\text{Molar Mass of Ni}(\text{C}_{11}\text{H}_8\text{N}_3\text{O})_2)$$

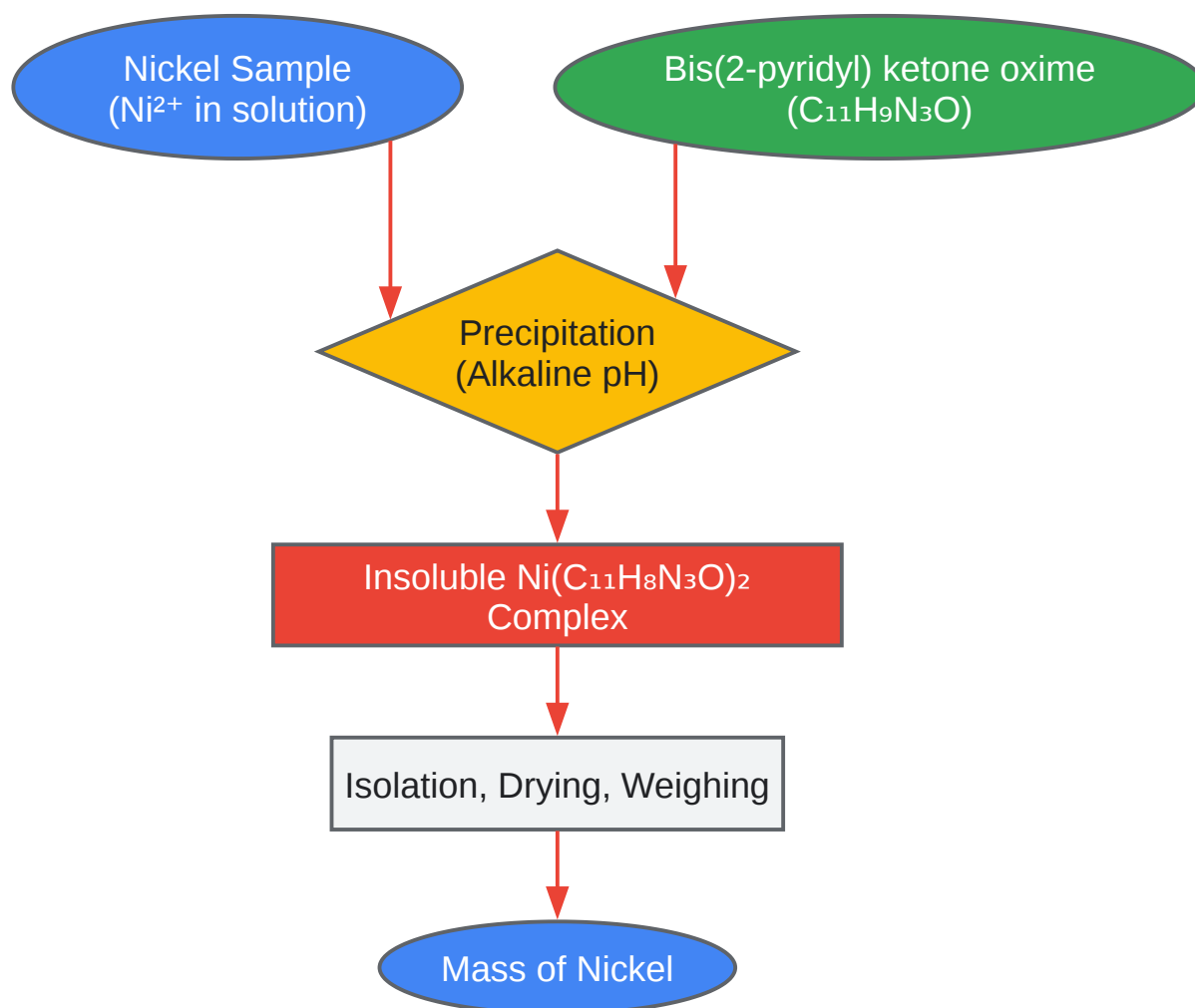
Assuming the formation of a $\text{Ni}(\text{C}_{11}\text{H}_8\text{N}_3\text{O})_2$ complex, the gravimetric factor would be approximately 0.1341.

Visualizations



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Figure 1. Experimental workflow for the gravimetric determination of nickel.



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Figure 2. Logical relationship of the precipitation and analysis process.

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